Enhanced Lipophilicity vs. Parent Chlorambucil by Computed log P
The 2-chloroethyl ester substitution significantly increases the computed lipophilicity compared to the parent chlorambucil molecule, which is a carboxylic acid at physiological pH [1]. This difference directly impacts passive membrane permeability and tissue distribution. The XLogP3 for the target compound is 2.6 [2], while chlorambucil has an experimentally determined log P of approximately 1.5 [3].
| Evidence Dimension | Octanol-Water Partition Coefficient (log P) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (computed) |
| Comparator Or Baseline | Chlorambucil: log P = 1.5 (experimental) |
| Quantified Difference | >1 log unit increase, indicating >10-fold higher lipophilicity |
| Conditions | Computational (PubChem XLogP3) and experimental literature data |
Why This Matters
Higher lipophilicity is a key design criterion for prodrugs intended to improve cellular uptake or cross biological barriers, making this ester a relevant tool for penetration studies where the parent drug is insufficient.
- [1] Greig, N. H., et al. (1990). Physicochemical and pharmacokinetic parameters of seven lipophilic chlorambucil esters designed for brain penetration. Cancer Chemother Pharmacol, 25(5), 311-319. View Source
- [2] PubChem. (2025). Compound Summary for CID 76959209: XLogP3 = 2.6. View Source
- [3] DrugBank. (2025). Chlorambucil (DB00291): log P = 1.5. View Source
